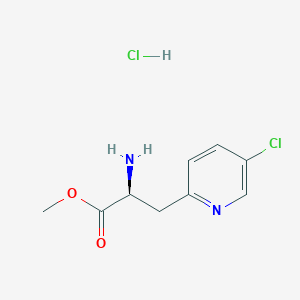
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloropyridine is a halogenated heterocycle . It’s a highly valuable building block in organic synthesis . The empirical formula is C5H5ClN2 and it has a molecular weight of 128.56 .
Synthesis Analysis
While specific synthesis methods for “(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride” are not available, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The SMILES string for 2-Amino-5-chloropyridine is Nc1ccc (Cl)cn1 . This provides a simplified linear representation of the compound’s structure.Physical And Chemical Properties Analysis
2-Amino-5-chloropyridine appears as crystals. It has a boiling point of 127-128 °C/11 mmHg and a melting point of 135-138 °C .Applications De Recherche Scientifique
NMDA Receptors and Synaptic Function
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is related to compounds that interact with NMDA receptors, which play a crucial role in synaptic function and plasticity. Research by Horak et al. (2014) explores the trafficking of NMDA receptors, from their biosynthesis and transport from the endoplasmic reticulum to their functioning at synapses, highlighting the significance of NMDARs in synaptic physiology and the etiology of brain diseases (Horak et al., 2014).
Flavor Compounds in Foods
The compound is structurally similar to branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are key flavor compounds in various food products. Smit et al. (2009) review the production and degradation of these compounds from amino acids and their significance in the flavor profile of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Synthetic Methods in Pharmaceutical Chemistry
This compound is analogous to (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. Saeed et al. (2017) provide a comprehensive review of the synthetic methods for (S)-clopidogrel, discussing the advantages and disadvantages of each method. This review is crucial for understanding synthetic strategies and could inspire new synthetic methodologies in pharmaceutical chemistry (Saeed et al., 2017).
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJLMVYNDVQNM-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)

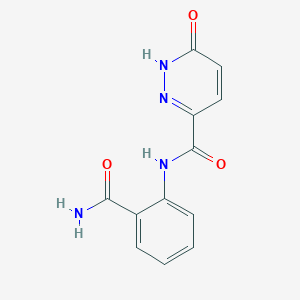
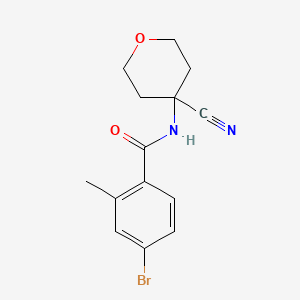
![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
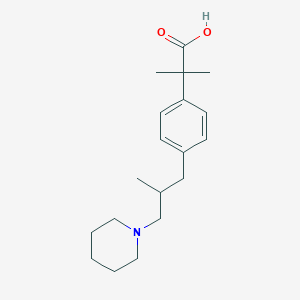



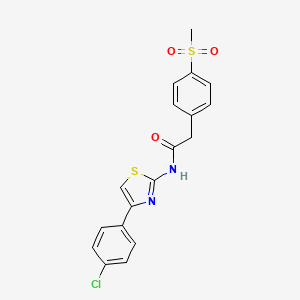
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)
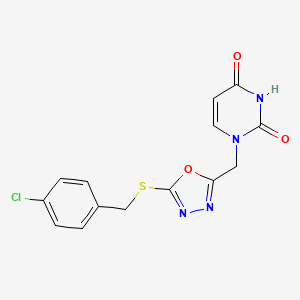

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)